4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol

Übersicht

Beschreibung

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol is a chemical compound with the molecular formula C6H7F7O . It is a specialty product used in proteomics research applications .

Molecular Structure Analysis

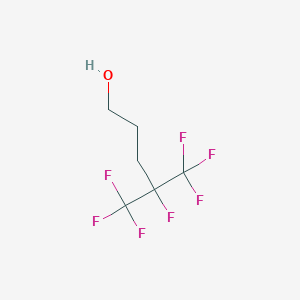

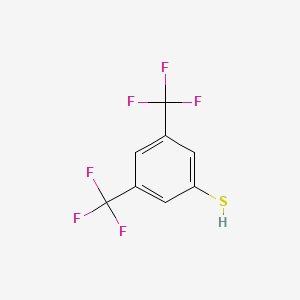

The molecular structure of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol can be represented by the canonical SMILES notation:C(CC(C(F)(F)F)(C(F)(F)F)F)CO . The exact mass of the molecule is 228.03851198 g/mol . Physical And Chemical Properties Analysis

The molecular weight of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol is 228.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 3 . The topological polar surface area is 20.2 Ų .Wissenschaftliche Forschungsanwendungen

Recent Advances in Hydrogenation of Furfural

- Synthesis of High-Value Chemicals : Research has explored the catalytic hydrogenation of furfural and its derivatives into 1,2-pentanediol (1,2-PeD) and 1,5-pentanediol (1,5-PeD), which are high-value fine chemicals used across various applications. The design and application of catalysts for this process have been studied extensively, focusing on the reaction mechanism, synergistic catalysis, and the influence of catalyst acidity (Tan et al., 2021).

Dermatological Applications of Pentane-1,5-diol

- Topical Pharmaceutical Products : Pentane-1,5-diol's use in dermatology, particularly in topical pharmaceutical products, has been compared to other aliphatic diols. It was found to be safe and more effective than several other diols, offering benefits in drug delivery-enhancing potency, antimicrobial spectrum, and toxicity. Its low cost and favorable properties make it an attractive option for pharmaceutical formulations (Sundberg & Faergemann, 2008).

Microbial Degradation of Polyfluoroalkyl Chemicals

- Environmental Fate of Fluorinated Compounds : Studies have investigated the microbial degradation of polyfluoroalkyl chemicals, highlighting the environmental fate of these compounds. The degradation can lead to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), which are persistent in the environment. Understanding the biodegradation pathways is crucial for evaluating the environmental impact and fate of such chemicals (Liu & Avendaño, 2013).

Fluoroalkylation in Aqueous Media

- Green Chemistry Approaches : The development of methods for the fluoroalkylation in aqueous media represents an advancement in green chemistry, aiming for environmentally benign synthesis processes. Such methods allow for the incorporation of fluorinated groups into molecules under mild and eco-friendly conditions, highlighting the importance of catalytic systems and new reagents for successful reactions (Song et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F7O/c7-4(2-1-3-14,5(8,9)10)6(11,12)13/h14H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPABPRKIBGSGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)(C(F)(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337443 | |

| Record name | 3-(Perfluoroisopropyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol | |

CAS RN |

29819-73-6 | |

| Record name | 3-(Perfluoroisopropyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1297518.png)